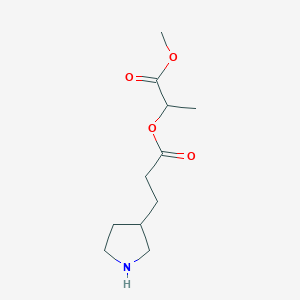![molecular formula C54H70O2P2 B12907829 (14aR)-((2,13-Diphenyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(methylene))bis(dicyclohexylphosphine)](/img/structure/B12907829.png)
(14aR)-((2,13-Diphenyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(methylene))bis(dicyclohexylphosphine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(14aR)-((2,13-Diphenyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(methylene))bis(dicyclohexylphosphine) is a chiral phosphine ligand used in various catalytic processes. This compound is known for its unique structure, which includes a dioxecine ring system and dicyclohexylphosphine groups, making it a valuable tool in asymmetric synthesis and other chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (14aR)-((2,13-Diphenyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(methylene))bis(dicyclohexylphosphine) typically involves the following steps:
Formation of the Dioxecine Ring: The dioxecine ring is synthesized through a series of cyclization reactions involving diphenyl precursors.
Attachment of Phosphine Groups: The dicyclohexylphosphine groups are introduced via a nucleophilic substitution reaction, where the dioxecine ring acts as the electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反应分析
Types of Reactions
(14aR)-((2,13-Diphenyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(methylene))bis(dicyclohexylphosphine) undergoes various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the dicyclohexylphosphine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions.
Major Products
Phosphine Oxides: Formed during oxidation reactions.
Substituted Phosphines: Formed during substitution reactions.
科学研究应用
(14aR)-((2,13-Diphenyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(methylene))bis(dicyclohexylphosphine) has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: Investigated for its potential in biochemical studies involving enzyme catalysis.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of (14aR)-((2,13-Diphenyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(methylene))bis(dicyclohexylphosphine) involves its role as a ligand in catalytic processes. The dioxecine ring and phosphine groups coordinate with metal centers, facilitating various chemical transformations. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic cycles.
相似化合物的比较
Similar Compounds
(14aR)-1,14-Bis(diphenylphosphino)-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine: Another chiral phosphine ligand with a similar dioxecine ring structure.
(14aR)-((2,13-Diphenyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(methylene))bis(diphenylphosphine): A variant with diphenylphosphine groups instead of dicyclohexylphosphine.
Uniqueness
The uniqueness of (14aR)-((2,13-Diphenyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(methylene))bis(dicyclohexylphosphine) lies in its combination of the dioxecine ring and dicyclohexylphosphine groups, which provide distinct steric and electronic properties. This makes it particularly effective in certain catalytic processes where other ligands may not perform as well.
属性
分子式 |
C54H70O2P2 |
|---|---|
分子量 |
813.1 g/mol |
IUPAC 名称 |
dicyclohexyl-[[18-(dicyclohexylphosphanylmethyl)-4,17-diphenyl-8,13-dioxatricyclo[12.4.0.02,7]octadeca-1(14),2(7),3,5,15,17-hexaen-3-yl]methyl]phosphane |
InChI |
InChI=1S/C54H70O2P2/c1-7-21-41(22-8-1)47-33-35-51-53(49(47)39-57(43-25-11-3-12-26-43)44-27-13-4-14-28-44)54-50(40-58(45-29-15-5-16-30-45)46-31-17-6-18-32-46)48(42-23-9-2-10-24-42)34-36-52(54)56-38-20-19-37-55-51/h1-2,7-10,21-24,33-36,43-46H,3-6,11-20,25-32,37-40H2 |
InChI 键 |
JRURRVZSMODODJ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)P(CC2=C(C=CC3=C2C4=C(C=CC(=C4CP(C5CCCCC5)C6CCCCC6)C7=CC=CC=C7)OCCCCO3)C8=CC=CC=C8)C9CCCCC9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Amino-4-hydroxy-5-[2-naphthylthio]quinazoline](/img/structure/B12907749.png)
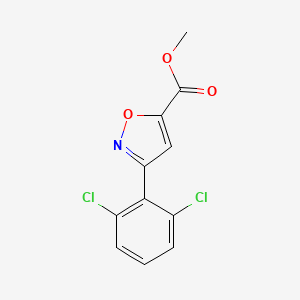
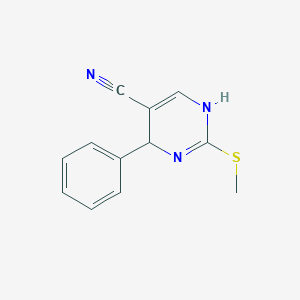
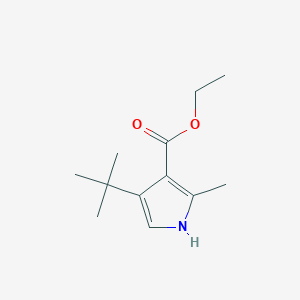
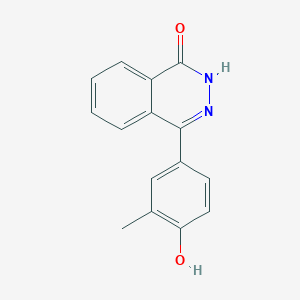
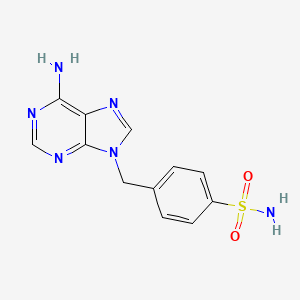




![4-Methyl-3,4-dihydrodibenzo[b,d]furan-2(1H)-one](/img/structure/B12907803.png)
![5-[(Benzoylcarbamothioyl)amino]-2-methylpyrimidine-4-carboxylic acid](/img/structure/B12907811.png)
